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molecular formula C6H2BrFN2S B595513 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole CAS No. 1242336-51-1

5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole

Cat. No. B595513
M. Wt: 233.058
InChI Key: ASAVGHCROROMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006250B2

Procedure details

4-Bromo-5-fluorobenzene-1,2-diamine (500 mg, 2.4 mmol) was dissolved in 20 mL chloroform, treated in portions with thionyl chloride (580 mg, 4.9 mmol) and heated to reflux for 20 h. After cooling the mixture was diluted with 60 mL ethyl acetate, washed with 15 mL water, 15 mL saturated NaCl, dried (Na2SO4) and concentrated under vacuum. The material was chromatographed on silica with a 0-30% ethyl acetate-hexane gradient to give the title compound as a white solid (425 mg, 76%): mp 79-82° C.; 1H NMR (400 MHz, CDCl3) δ 8.33 (d, J=6.7 Hz, 1H), 7.72 (d, J=8.3 Hz, 1H); 19F NMR (376 MHz, CDCl3) δ −102.91; EIMS m/z 232.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
580 mg
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([NH2:9])=[CH:6][C:7]=1[F:8].[S:11](Cl)(Cl)=O>C(Cl)(Cl)Cl.C(OCC)(=O)C>[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]2=[N:9][S:11][N:10]=[C:4]2[CH:3]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=C(C(=CC1F)N)N
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
580 mg
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
WASH
Type
WASH
Details
washed with 15 mL water, 15 mL saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The material was chromatographed on silica with a 0-30% ethyl acetate-hexane gradient

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2C(=NSN2)C=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 425 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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